

# Structural Chemistry & Metabolic Pathway

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## Compound Focus: Voclosporin

CAS No.: 515814-00-3

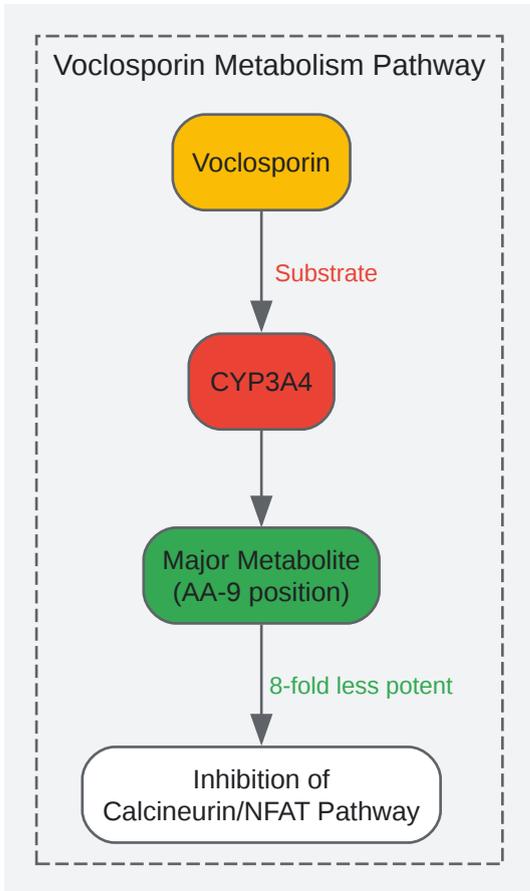
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**Voclosporin** is a cyclic undecapeptide and a structural analog of cyclosporine A (CsA) [1] [2]. The key difference is a **single carbon extension to the functional group at the amino acid-1 residue** [3] [4] [2].

- **Mechanism of Action:** Like cyclosporine, **voclosporin** binds to cyclophilin A inside T-cells. This complex then inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This blocks the transcription of early T-cell cytokines, such as IL-2, leading to immunosuppression [1] [2].
- **Shift in Metabolism Site:** In cyclosporine, the amino acid-1 residue is the primary site of metabolism. The structural modification in **voclosporin** shifts the primary site of metabolism to the **amino acid-9 position** [4]. This results in a different metabolite profile.

The following diagram illustrates the metabolic pathway and its consequences:



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## Drug-Drug Interactions & Clinical Management

As a sensitive CYP3A4 substrate, **voclosporin** is highly susceptible to pharmacokinetic drug interactions [4] [5]. The table below summarizes key interaction data from clinical studies:

Precipitant Drug	Effect on Voclosporin Exposure	Clinical Management
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| **Ketoconazole** (strong CYP3A4/P-gp inhibitor) | ↑ C<sub>max</sub>: 6.4-fold ↑ AUC: 18-fold [4] [6] | Contraindicated [5]. | | **Verapamil** (moderate CYP3A4/P-gp inhibitor) | ↑ C<sub>max</sub>: 2.1-fold ↑ AUC: 2.7-fold [4] | Reduce **voclosporin** dose to 15.8 mg AM / 7.9 mg PM [5]. | | **Rifampin** (strong CYP3A4 inducer) | ↓ AUC: 87% - 90% [4] [7] | Contraindicated [5]. |

Furthermore, **voclosporin** is an inhibitor of P-glycoprotein (P-gp). When co-administered with P-gp substrates like **digoxin**, it increased digoxin exposure (AUC) by 25%, necessitating monitoring and potential dose adjustment of the concomitant drug [4] [6] [5].

## Experimental Protocols for Metabolism Studies

The key findings on **voclosporin**'s metabolism are derived from well-established clinical drug interaction study designs.

### Clinical DDI Study Design

A standard five-study design in healthy volunteers (n=24 per study) assessed interactions [4] [6]:

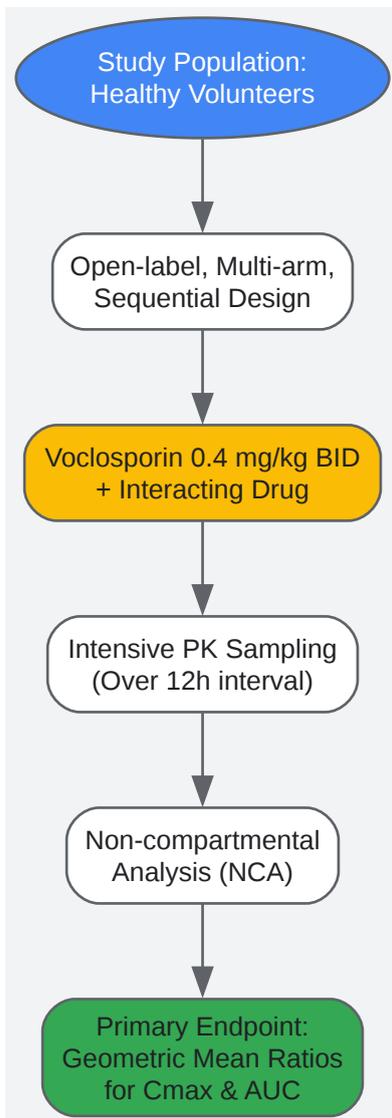
- **Subjects:** Healthy adults (18-45 years), nonsmokers.
- **Voclosporin Dose:** 0.4 mg/kg twice daily (anticipated therapeutic dose).
- **Co-administered Drugs:**
  - **Strong Inhibitor:** Ketoconazole 400 mg once daily.
  - **Strong Inducer:** Rifampin 600 mg once daily.
  - **CYP3A4 Substrate:** Midazolam 7.5 mg single dose.
  - **P-gp Inhibitor:** Verapamil 80 mg every 8h.
  - **P-gp Substrate:** Digoxin 0.25 mg once daily.
- **Endpoint:** Geometric least-squares mean ratios (and 90% confidence intervals) for **voclosporin** and object drug C<sub>max</sub> and AUC.

### In Vivo Tissue Distribution Study

A recent mouse study investigated how CYP3A4 inhibition/induction affects kidney exposure [7]:

- **Pretreatment:** Ketoconazole (60 mg/kg) or Rifampin (10 mg/kg) for 4 days.
- **Voclosporin Administration:** 2.5 mg/kg IV or PO.
- **Sample Collection:** Plasma and kidneys at 0.5, 1, 2, 4, 7, 12, and 24 hours.
- **Analysis:** LC-MS for drug quantification; multiplex fluorescent imaging for cellular localization.

The experimental workflow for these studies can be visualized as follows:



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In summary, for researchers and clinicians:

- **Metabolic Profile:** **Voclosporin** is predominantly metabolized by CYP3A4, with a major metabolite of reduced potency.
- **Interaction Potential:** It has significant interactions with strong CYP3A4/P-gp inhibitors and inducers, requiring dose modification or avoidance.
- **Experimental Evidence:** Key data is derived from robust clinical DDI studies and supported by emerging tissue distribution research.

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